Methyl 3-(bromomethyl)-4-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRAYHFYULRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631105 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142031-88-7 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for Methyl 3 Bromomethyl 4 Methoxybenzoate
Side-Chain Bromination Strategies
The introduction of a bromine atom onto the methyl group attached to the benzene (B151609) ring is most commonly achieved through radical-mediated pathways. These methods are favored for their ability to selectively target the benzylic position, which is activated towards radical abstraction.
The use of N-Bromosuccinimide (NBS) is a cornerstone of benzylic bromination, a process often referred to as the Wohl-Ziegler reaction. mychemblog.comwikipedia.org This reagent provides a constant, low-concentration source of molecular bromine (Br₂) and bromine radicals (Br•), which minimizes undesired side reactions such as electrophilic addition to the aromatic ring. chadsprep.comlibretexts.orgmasterorganicchemistry.com
The bromination process using NBS is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination. mychemblog.comnumberanalytics.com
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the N-Br bond in NBS under the influence of heat or UV light, generating a small number of initial radicals. numberanalytics.comyoutube.com A trace amount of HBr, often present in NBS or formed during the reaction, reacts with NBS to produce a low concentration of molecular bromine (Br₂). libretexts.org The initiator or energy source then causes the homolytic cleavage of this Br₂ molecule into two bromine radicals (Br•). mychemblog.comorganic-chemistry.org
Propagation: This stage consists of two repeating steps. First, a highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of Methyl 3-methyl-4-methoxybenzoate. numberanalytics.comyoutube.com This step is highly favored because it forms a resonance-stabilized benzylic radical. organic-chemistry.orgjove.com Second, this newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired product, Methyl 3-(bromomethyl)-4-methoxybenzoate, and a new bromine radical, which continues the chain. mychemblog.comlibretexts.org
Termination: The chain reaction concludes when two radicals combine, terminating the propagation cycle. numberanalytics.com This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
To facilitate the initiation of the radical chain reaction at a controlled rate and at lower temperatures, radical initiators are frequently employed. mychemblog.comwikipedia.org These molecules readily decompose upon heating or UV irradiation to form radicals.
Azobisisobutyronitrile (AIBN): AIBN is a popular choice as it decomposes upon heating (around 60-80°C) to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. mychemblog.com The generated radicals then initiate the chain reaction by reacting with Br₂ to produce the essential bromine radical. mychemblog.comcsbsju.edu
Dibenzoyl Peroxide (BPO): Dibenzoyl peroxide is another common initiator that cleaves at the weak oxygen-oxygen bond when heated or exposed to UV light, forming two benzoyloxy radicals. mychemblog.com These radicals can then abstract a hydrogen atom or otherwise promote the formation of the bromine radicals needed for propagation. The presence of such initiators can increase the efficiency of the bromination. acs.org
The amount of initiator used is typically catalytic, generally ranging from 0.1 to 5% by weight based on the starting material. google.com
The choice of solvent and the control of reaction conditions are critical for the success of NBS bromination, directly impacting yield, selectivity, and safety.
Solvent Systems: The ideal solvent for NBS bromination should be inert to the radical conditions and should not have easily abstractable hydrogens. sciencemadness.org Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness and the low solubility of NBS, which helps maintain a low bromine concentration. wikipedia.orgorganic-chemistry.org However, due to environmental and safety concerns, it has been largely replaced. organic-chemistry.org
Modern, suitable solvents include:
Chlorobenzene (B131634) or Ethyl Acetate (B1210297): These solvents have been successfully used in the synthesis of related bromomethyl-methoxybenzoate esters, providing high yields. google.com
Acetonitrile: This solvent can be used to good effect as it is less reactive towards NBS than many other options. organic-chemistry.orgreddit.com
Hydrocarbons: Solvents like cyclohexane (B81311) can also be effective. reddit.com
Incompatibilities have been noted between NBS and certain solvents like toluene (B28343) and THF, which can lead to runaway reactions, highlighting the importance of careful solvent selection. acs.orgresearchgate.net
Reaction Conditions: Temperature and reaction duration must be carefully optimized. The reaction is typically conducted at temperatures ranging from 0°C to the reflux temperature of the chosen solvent. google.com For instance, a patented process for a similar isomer describes illumination with a UV lamp at 0 to 5°C for 4 hours. google.com Higher temperatures can increase the reaction rate but may also lead to the formation of impurities, such as the dibrominated product. scientificupdate.com Continuous monitoring is often employed to prevent over-bromination. numberanalytics.com
| Parameter | Condition Range | Effect on Reaction | Source |
|---|---|---|---|
| Temperature | -10°C to 120°C | Controls reaction rate and selectivity. Lower temperatures can improve selectivity but require longer duration or photo-initiation. Higher temperatures can lead to byproducts. | google.com |
| Initiation | UV Light or Chemical Initiator (AIBN, BPO) | Initiates the radical chain reaction. Photo-initiation can sometimes offer better selectivity than thermal initiation. | numberanalytics.comgoogle.comgla.ac.uk |
| Solvent | Chlorobenzene, Ethyl Acetate, Acetonitrile | Affects solubility of NBS and reaction kinetics. Must be inert to radical conditions. | organic-chemistry.orggoogle.com |
| NBS Molar Ratio | 0.9 to 1.5 (relative to substrate) | Using a slight excess (e.g., 1.0 to 1.2 equivalents) ensures complete conversion of the starting material. A large excess increases the risk of over-bromination. | google.com |
| Duration | ~2-4 hours | Dependent on temperature, initiation method, and scale. Reaction progress should be monitored to determine the optimal endpoint. | mychemblog.comgoogle.com |
The high regioselectivity of NBS bromination for the benzylic position is a key advantage of the method. jove.com This selectivity is dictated by the relative stability of the potential radical intermediates that can be formed. organic-chemistry.org
The C-H bonds at the benzylic position are significantly weaker than other alkyl C-H bonds because their homolytic cleavage leads to a benzylic radical. masterorganicchemistry.com This radical is stabilized by resonance, as the unpaired electron can be delocalized over the adjacent aromatic ring. chadsprep.comjove.com The bromine radical is relatively selective and will preferentially abstract the most weakly bound hydrogen atom, leading almost exclusively to the formation of the stable benzylic radical and, subsequently, the benzylic bromide product. csbsju.edu The electronic properties of substituents on the aromatic ring can influence the stability of this radical, but for Methyl 3-methyl-4-methoxybenzoate, abstraction at the methyl group (the benzylic position) is the overwhelmingly favored pathway. gla.ac.uk
While NBS is often preferred, direct bromination using molecular bromine (Br₂) can also achieve benzylic bromination under specific conditions. google.commasterorganicchemistry.com This method typically requires initiation by light (photochemical bromination) or high temperatures to favor the radical pathway over the ionic, electrophilic aromatic substitution pathway. masterorganicchemistry.comrsc.org
A key challenge is preventing the competing reaction where bromine acts as an electrophile and brominates the electron-rich aromatic ring. chadsprep.com To favor side-chain bromination, the reaction is performed in non-polar solvents, and care is taken to exclude catalysts that promote electrophilic substitution. mychemblog.com
Recent advancements include continuous flow photochemical processes where Br₂ is generated in situ from sources like a sodium bromate/hydrobromic acid (NaBrO₃/HBr) system. rsc.orgrsc.org This technique allows for precise control over the bromine concentration, temperature, and reaction time, enhancing safety and efficiency while minimizing waste and byproducts. rsc.orgresearchgate.net Another alternative method uses a bromide/bromate couple in an aqueous acidic medium to achieve regioselective benzylic bromination. rsc.orgrsc.org
Radical-Mediated Bromination with N-Bromosuccinimide (NBS)
Multi-Step Synthesis Pathways from Precursor Molecules
The synthesis of this compound is a multi-step process that can be approached through various pathways, each with its own set of advantages and challenges. libretexts.org These routes typically involve the strategic introduction of the bromo, methyl ester, and methoxy (B1213986) functionalities onto a benzene ring.
Strategic Bromination of Substituted Methylbenzoates
A primary and widely utilized method for synthesizing the target compound involves the side-chain bromination of a substituted methylbenzoate precursor, specifically methyl 3-methoxy-4-methylbenzoate. google.comgoogle.com This reaction is a free-radical substitution that selectively targets the benzylic protons of the methyl group.
The brominating agent of choice is often N-bromosuccinimide (NBS). google.com This reagent is favored over liquid bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, constant concentration of bromine in the reaction mixture, thus minimizing side reactions. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by exposure to UV light. google.comrsc.org
The choice of solvent is critical to the success of the bromination. While carbon tetrachloride has been historically used, its toxicity has led to its replacement with less hazardous alternatives like chlorobenzene or ethyl acetate. google.comgoogle.com The reaction is generally carried out at temperatures ranging from 0°C to 80°C, with yields reported to be in the range of 64% to 95%. google.comgoogle.com
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Yield (%) |
| N-Bromosuccinimide (NBS) | UV light | Chlorobenzene | 0-5 | 90 |
| N-Bromosuccinimide (NBS) | UV light | Ethyl Acetate | 0-5 | 95 |
| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | 90 |
Esterification Routes to the Benzoate (B1203000) Scaffold
The methyl ester group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 3-(bromomethyl)-4-methoxybenzoic acid. The classic Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.com
Alternatively, esterification can be achieved under milder conditions. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of carboxylic acids with alcohols. nih.gov This method offers the advantage of being metal-free and tolerant to air and moisture. nih.gov Another approach involves the use of m-bromomethylbenzoyl chloride, which can be reacted with an alcohol in the presence of a base like pyridine (B92270) to form the ester. prepchem.com
Directed Introduction of the Methoxy Group
The methoxy group is a key substituent that influences the electronic properties and reactivity of the benzene ring. wikipedia.org Its introduction is a critical step in the synthesis of this compound. One common strategy involves starting with a precursor that already contains a hydroxyl group, such as methyl 3-hydroxy-4-methylbenzoate, and then methylating the hydroxyl group to form the methoxy ether. google.com This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com
In other synthetic routes, the methoxy group is introduced at an earlier stage. For example, the synthesis can begin with 3-methoxybenzoic acid, which can be prepared by the methylation of 3-hydroxybenzoic acid. sciencemadness.org The position of the methoxy group relative to other substituents can direct subsequent reactions. For instance, a methoxy group at the meta position acts as an electron-withdrawing group, while at the para position, it is an electron-donating group. wikipedia.org
Yield and Purity Enhancement Techniques
Optimizing the yield and purity of the final product is a crucial aspect of any synthetic process. This involves careful control of reaction parameters and the implementation of effective purification methods.
Optimization of Reactant Ratios and Concentrations
The molar ratio of reactants can significantly impact the yield and selectivity of the reaction. In the bromination of methyl 3-methoxy-4-methylbenzoate with NBS, a slight excess of NBS is often used to ensure complete conversion of the starting material. google.com A typical molar ratio of methyl 3-methoxy-4-methylbenzoate to NBS is between 1:1.0 and 1:1.2. google.com
The concentration of the reactants in the solvent also plays a role. A higher concentration can lead to faster reaction rates but may also increase the likelihood of side reactions and the formation of impurities. Therefore, finding the optimal concentration is a balance between reaction efficiency and product purity. The weight ratio of methyl 3-methoxy-4-methylbenzoate to the solvent is generally in the range of 1:5 to 1:15. google.com
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide | 1 : 1.05 |
| 3-(hexadecyloxy)-2-methoxypropanol | m-bromomethylbenzoyl chloride | 1 : 1.2 |
Advanced Post-Reaction Purification Methodologies
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and the catalyst. A common byproduct in NBS brominations is succinimide, which can be removed by filtration or by extraction with water. google.com
Recrystallization is a powerful technique for purifying solid compounds. google.com The choice of solvent for recrystallization is critical and depends on the solubility of the desired product and impurities at different temperatures. For this compound, a mixture of n-heptane and ethyl acetate in a 2:1 ratio has been shown to be effective, yielding colorless crystals with a melting point of 90°C. google.comgoogle.com
Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly when dealing with complex mixtures or when a very high degree of purity is required. prepchem.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is tailored to the specific separation task.
Elucidating Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromomethyl 4 Methoxybenzoate
Nucleophilic Substitution Reactions of the Bromomethyl Group (S_N1 and S_N2 Pathways)
The bromomethyl group of methyl 3-(bromomethyl)-4-methoxybenzoate is a primary benzylic halide. This structure allows it to undergo nucleophilic substitution reactions through both S_N1 and S_N2 pathways. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
The benzylic position of the bromine atom is crucial to its reactivity. The proximity of the benzene (B151609) ring allows for the stabilization of a potential carbocation intermediate through resonance, which is a key feature of the S_N1 pathway. In this two-step mechanism, the leaving group (bromide) departs first, forming a benzylic carbocation. This intermediate is then attacked by a nucleophile. S_N1 reactions are favored by polar protic solvents and weaker nucleophiles. youtube.com
Conversely, the S_N2 pathway is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This pathway leads to an inversion of stereochemistry if the carbon were chiral. S_N2 reactions are favored by strong nucleophiles and polar aprotic solvents. While primary alkyl halides typically favor S_N2 reactions, the benzylic nature of this compound also allows for S_N1 reactivity due to the stability of the carbocation intermediate.
Due to the reactive bromomethyl group, this compound can act as an alkylating agent. Alkylating agents are compounds that can transfer an alkyl group to other molecules. In a biological context, this property can lead to the modification of nucleophilic sites on biomolecules such as DNA, proteins, and lipids.
The mechanism of alkylation by this compound would involve the nucleophilic attack of a biological macromolecule on the benzylic carbon, displacing the bromide ion. For instance, the guanine (B1146940) base in DNA has nucleophilic sites that can be alkylated. drugs.com This modification can disrupt the normal functions of the biomolecule, which is the basis for the use of some alkylating agents in chemotherapy to inhibit the growth of cancer cells by damaging their DNA. drugs.com
The electrophilic benzylic carbon in this compound readily reacts with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, making it a versatile synthetic intermediate. A similar compound, methyl 3-(bromomethyl)-4-nitrobenzoate, has been shown to react with different nucleophiles to create a variety of derivatives. smolecule.com
The types of nucleophiles that can be employed include:
Oxygen nucleophiles: Alcohols and phenols can react to form ethers.
Nitrogen nucleophiles: Amines can be alkylated to form substituted amines.
Sulfur nucleophiles: Thiols can react to form thioethers.
Carbon nucleophiles: Cyanide or enolates can form new carbon-carbon bonds.
The choice of nucleophile and reaction conditions can be tailored to synthesize a wide array of more complex molecules.
Coupling Reactions Involving the Benzylic Bromine (e.g., Organometallic Cross-Coupling)
The benzylic bromine atom of this compound can participate in organometallic cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are common examples. cem.com
In a typical cross-coupling reaction, the benzylic bromide would react with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. researchgate.net For example, in a Suzuki coupling, an organoboron reagent would be used, while a Stille coupling would involve an organotin reagent. cem.com These reactions provide an efficient route to synthesize more complex molecules by connecting the benzyl (B1604629) fragment to other organic moieties.
A generalized scheme for a palladium-catalyzed cross-coupling reaction is as follows:
Oxidative Addition: The palladium(0) catalyst reacts with the benzylic bromide to form a palladium(II) intermediate.
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for the success of these coupling reactions.
Transformations of the Ester Functional Group
In addition to the reactivity of the bromomethyl group, the methyl ester functionality of this compound can also undergo various chemical transformations.
The methyl ester group can be reduced to a primary alcohol, specifically a benzylic alcohol in this case. A common method for this transformation is the use of sodium borohydride (B1222165) in the presence of an alcohol like methanol (B129727) or ethanol. sciencemadness.orgresearchgate.net This system has been shown to be effective for the reduction of various aromatic esters to their corresponding alcohols in good yields. researchgate.net
The reaction typically involves refluxing the ester with sodium borohydride in a suitable solvent such as tetrahydrofuran (B95107) (THF) with the slow addition of methanol. sciencemadness.org The methanol is believed to react with the borohydride to form a more reactive reducing species. The resulting benzylic alcohol can be isolated after an aqueous workup. sciencemadness.orgresearchgate.net It is also possible to achieve tandem reductions where both the bromomethyl group and the ester are reduced, depending on the reducing agent and reaction conditions used. escholarship.org
Table 1: Reduction of Aromatic Esters
| Reducing Agent System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride/Methanol | Aromatic esters | Corresponding alcohols | 88-97% | researchgate.net |
| Sodium borohydride/Methanol | Methyl 3,4,5-trimethoxybenzoate | 3,4,5-trimethoxybenzyl alcohol | 71% | sciencemadness.org |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the methyl ester can be converted to other esters, such as an ethyl or propyl ester, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst.
This reaction can also occur as a side process in other reactions. For instance, during the reduction of esters with sodium borohydride in an alcohol solvent, transesterification can sometimes be observed as a competing reaction. sciencemadness.orgepa.gov The mechanism involves the nucleophilic attack of the solvent alcohol on the carbonyl carbon of the ester, leading to the substitution of the original methoxy (B1213986) group.
Cyclization and Rearrangement Reactions
Intramolecular cyclization reactions offer a powerful strategy for the synthesis of complex cyclic molecules from acyclic precursors. In the case of this compound, the proximity of the reactive bromomethyl group and the methyl ester functionality allows for potential intramolecular cyclization to form a lactone, specifically a derivative of isochromanone.
This transformation would typically proceed via a two-step sequence. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(bromomethyl)-4-methoxybenzoic acid. This can be achieved under basic conditions, for example, using aqueous potassium hydroxide, followed by acidification. nih.gov The subsequent and crucial step is the intramolecular SN2 reaction, where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the six-membered lactone ring of 7-methoxyisochroman-1-one. The efficiency of this lactonization is dependent on the reaction conditions, such as the choice of base and solvent, which can influence the conformation of the molecule and the rate of the intramolecular cyclization. The synthesis of analogous isochromanones, such as 6,7-dimethoxy-3-isochromanone, from related starting materials demonstrates the feasibility of this synthetic strategy. orgsyn.org
The following table outlines the proposed reaction sequence for the cyclization of this compound to 7-methoxyisochroman-1-one.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hydrolysis | 1. Aqueous KOH, Methanol/THF, Room Temperature2. 6 N HCl | 3-(bromomethyl)-4-methoxybenzoic acid |
| 2 | Intramolecular Cyclization (Lactonization) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 7-methoxyisochroman-1-one |
Rearrangement reactions for this specific molecule are not widely reported in the literature. However, benzylic systems can, under certain conditions (e.g., strong acid, high temperature), be susceptible to rearrangements, although such reactions are not typically favored for this substitution pattern.
Challenges in Bromomethyl Group Functionalization and Protecting Group Strategies
The functionalization of the bromomethyl group in this compound via nucleophilic substitution is a key transformation for its use as a synthetic intermediate. However, the position of the substituents on the aromatic ring presents significant steric challenges.
The bromomethyl group is situated at the 3-position, flanked by the methyl ester at the 1-position and the methoxy group at the 4-position. These ortho-substituents create steric hindrance around the reaction center, impeding the approach of nucleophiles. wikipedia.orgncert.nic.in This steric shielding significantly slows down the rate of SN2 reactions, where the nucleophile must attack the carbon atom from the backside of the carbon-bromine bond. nih.govorganic-chemistry.orgguidechem.com This is a well-documented phenomenon known as the "ortho effect," where ortho-substituents can influence the reactivity of a side chain through steric and electronic interactions. wikipedia.org In this case, the bulky nature of the methoxy and, to a lesser extent, the methyl ester groups, sterically encumber the transition state of the SN2 reaction, thereby increasing the activation energy and reducing the reaction rate compared to less substituted benzyl bromides. libretexts.org
To overcome these challenges, several strategies can be employed. One approach is the use of smaller, highly reactive nucleophiles. Another strategy involves employing harsher reaction conditions, such as higher temperatures or the use of aprotic polar solvents that can help to stabilize the transition state.
Protecting group strategies are generally employed to mask a reactive functional group while transformations are carried out elsewhere in the molecule. In the context of functionalizing the bromomethyl group, a protecting group might be used on the ester or the methoxy group if the desired reaction conditions are incompatible with these functionalities. However, the primary challenge with this substrate is the inherent steric hindrance at the bromomethyl position itself, which is not something that can be mitigated by traditional protecting groups. Instead, the focus is on optimizing the reaction conditions for the nucleophilic substitution.
The following table summarizes the challenges and potential strategies for the functionalization of the bromomethyl group.
| Challenge | Description | Potential Strategies |
| Steric Hindrance | The methoxy and methyl ester groups ortho to the bromomethyl group impede the approach of nucleophiles for SN2 reactions. wikipedia.orgncert.nic.innih.govorganic-chemistry.orgguidechem.com | - Use of small, highly reactive nucleophiles.- Higher reaction temperatures.- Use of polar aprotic solvents (e.g., DMF, DMSO).- Use of catalysts that can facilitate the substitution. |
| Competing Reactions | Under strongly basic conditions, hydrolysis of the methyl ester can compete with the desired nucleophilic substitution. | - Careful selection of a non-basic or weakly basic nucleophile.- Use of reaction conditions that favor SN2 over ester hydrolysis. |
Hydrogenolysis of the Bromomethyl Group
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. The bromomethyl group in this compound can be reduced to a methyl group via catalytic hydrogenolysis. This reaction is a standard method for the dehalogenation of benzylic halides.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel. rsc.org The reaction is typically carried out under an atmosphere of hydrogen gas. Raney Nickel, a fine-grained nickel-aluminum alloy, is a particularly effective catalyst for the hydrogenolysis of carbon-sulfur and carbon-halogen bonds. organicreactions.orgoup.comias.ac.inresearchgate.netbritannica.comwikipedia.org The mechanism of desulfurization with Raney nickel is thought to involve the adsorption of the sulfur-containing compound onto the nickel surface, followed by cleavage of the C-S bond and subsequent hydrogenation. A similar mechanism is proposed for dehalogenation.
A key advantage of catalytic hydrogenolysis is its selectivity. It is often possible to selectively reduce the benzylic bromide in the presence of other functional groups, such as the methyl ester and the methoxy ether in the target molecule. rsc.org For instance, catalytic hydrogenation with Pd/C can be performed under conditions that leave the ester group intact. nih.gov Raney Nickel is also known to be effective for the reduction of benzylic halides without affecting aromatic esters under specific conditions. researchgate.net However, under more forcing conditions (higher pressure and temperature), Raney Nickel can also reduce the aromatic ring itself. wikipedia.org
The following table outlines typical conditions for the hydrogenolysis of a benzylic bromide.
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room temperature to moderate heat, atmospheric to moderate pressure | Methyl 3,4-dimethoxybenzoate |
| Raney Nickel (Ra-Ni) | H₂ gas or hydrogen adsorbed on the catalyst | Ethanol, Methanol | Room temperature to reflux | Methyl 3,4-dimethoxybenzoate |
This reductive dehalogenation provides a pathway to synthesize Methyl 3,4-dimethoxybenzoate from this compound, demonstrating a key transformation in the chemical repertoire of this compound.
Methyl 3 Bromomethyl 4 Methoxybenzoate As a Key Synthetic Building Block
Precursor in the Construction of Complex Organic Molecules
The chemical structure of Methyl 3-(bromomethyl)-4-methoxybenzoate makes it an important intermediate in multi-step organic synthesis. The presence of the bromomethyl group (-CH2Br) provides a highly reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the extension of carbon chains. This reactivity is central to its role as a foundational element for building more elaborate molecules. Researchers have utilized this compound as an intermediate for producing pharmaceuticals and polymers. Its utility has been noted in the synthesis of anti-inflammatory drugs and testosterone-5-α-reductase inhibitors. Furthermore, it serves as a key component in the preparation of aldose reductase inhibitors and potential anti-HIV agents.
Synthesis of Benzohydroxamic Acid Derivatives
Benzohydroxamic acid derivatives are a class of compounds investigated for their therapeutic potential, notably as inhibitors of enzymes like matrix metalloproteinases (MMPs). ptfarm.pl The synthesis of these derivatives often requires a scaffold that can be functionalized to include the characteristic hydroxamic acid moiety (-CONHOH). While direct synthesis from this compound is not prominently documented in dedicated studies, the compound's reactive nature makes it a plausible precursor. The bromomethyl group can be converted through several synthetic steps into a carboxylic acid or ester, which can then be reacted with hydroxylamine (B1172632) to yield the desired benzohydroxamic acid derivative. This positions this compound as a versatile starting material for creating libraries of these potential enzyme inhibitors.
Intermediate for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a focus of cancer therapy, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. google.com The general structure of many HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group, often a hydroxamic acid. researchgate.net this compound is well-suited to serve as a precursor for the cap and linker portions of these molecules. The aromatic ring and methoxy (B1213986) group can function as the cap, while the bromomethyl site allows for the attachment of a linker chain, which would then be terminated with a zinc-binding group. Its utility as a foundational scaffold enables the systematic modification required to explore structure-activity relationships and develop potent and selective HDAC inhibitors. researchgate.net
Scaffold for Kinase Inhibitor Synthesis (e.g., B-RAFV600E/C-RAF, EGFR Mutants)
Kinase inhibitors are a cornerstone of targeted cancer therapy, and the search for new scaffolds is critical for overcoming drug resistance. nih.govnih.gov The molecular framework of this compound is relevant to the synthesis of inhibitors for key oncogenic kinases like EGFR and B-RAF.
A notable example is the synthesis of Gefitinib, an EGFR inhibitor. A closely related precursor, methyl 3-hydroxy-4-methoxybenzoate, serves as the starting material for a novel synthetic route to this drug. nih.govmdpi.com The process involves alkylation, nitration, reduction, and cyclization to form the core quinazoline (B50416) structure of the inhibitor. nih.govmdpi.com The structural similarity of this compound suggests its potential in analogous synthetic strategies, where the bromomethyl group offers an alternative handle for building the heterocyclic systems common in many kinase inhibitors. This makes it a valuable tool for developing next-generation inhibitors targeting EGFR mutants and B-RAF variants like B-RAFV600E. nih.govdntb.gov.ua
Key Kinase Targets
| Kinase Target | Associated Disease | Therapeutic Goal |
| EGFR Mutants | Non-Small Cell Lung Cancer | Overcome resistance to first and second-generation inhibitors. nih.gov |
| B-RAFV600E | Malignant Melanoma | Inhibit constitutive activation of the MAPK signaling pathway. nih.gov |
| C-RAF | Various Cancers | Modulate the RAS-RAF-MEK-ERK signaling pathway. |
Derivatization to Potential Anti-HIV Agents
The development of new anti-HIV agents is essential to combat the emergence of drug-resistant viral strains. ptfarm.pl Synthetic building blocks that allow for diverse chemical modifications are crucial in this endeavor. Methyl 4-(bromomethyl)benzoate, an isomer of the title compound, has been identified as a useful intermediate in the preparation of potential anti-HIV agents. The reactive nature of the bromomethyl group allows for its incorporation into larger molecules designed to inhibit various stages of the HIV life cycle. For instance, this scaffold can be linked to moieties that target HIV integrase or reverse transcriptase. nih.gov The versatility of this compound makes it a candidate for creating novel molecular structures with improved potency and resistance profiles. nih.gov
Role in the Synthesis of Aldose Reductase Inhibitors
Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus, such as neuropathy, retinopathy, and cataracts. Inhibiting this enzyme is a key therapeutic strategy. This compound plays a role as a catalyst and intermediate in the synthesis of aldose reductase inhibitors. The development of potent inhibitors often involves creating complex heterocyclic structures, and this compound provides a reliable starting point for achieving the necessary molecular architecture to effectively bind to the enzyme's active site.
Strategic Role in Medicinal Chemistry and Drug Discovery Research
Scaffold Derivatization for Bioactive Molecule Development
The utility of Methyl 3-(bromomethyl)-4-methoxybenzoate as a scaffold lies in its capacity for straightforward chemical modification. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups and heterocyclic systems, enabling the construction of diverse molecular libraries for biological screening.
Researchers have utilized this compound as a key intermediate in the synthesis of several classes of bioactive molecules. For instance, it is employed in the preparation of heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs which have been investigated as potential HIV entry inhibitors. chemicalbook.com Furthermore, its structure is integral to the synthesis of acylpiperidines designed as inhibitors of steroid 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. chemicalbook.com
One of the most notable applications is its role as a crucial building block in the synthesis of Zafirlukast, a leukotriene receptor antagonist used in the management of chronic asthma. innospk.com The bromomethyl group facilitates the necessary chemical steps to construct the complex molecular architecture required for Zafirlukast's therapeutic effect. innospk.com
| Starting Scaffold | Reaction Type | Resulting Bioactive Class | Therapeutic Target/Application |
|---|---|---|---|
| This compound | Nucleophilic Substitution | Benzoylpiperazine Analogs | HIV Entry Inhibition chemicalbook.com |
| This compound | Nucleophilic Substitution | Acylpiperidines | Steroid 5α-reductase Inhibition chemicalbook.com |
| This compound | Multi-step Synthesis | Leukotriene Receptor Antagonists (e.g., Zafirlukast) | Asthma Management innospk.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. While SAR studies may not focus on this compound itself, they are critical for optimizing the lead compounds synthesized from it.
In the context of anti-tuberculosis research, derivatives such as resorufin (B1680543) analogues have been the subject of SAR exploration. uq.edu.aunih.govmonash.edu After identifying a potent nitrofuran-resorufin conjugate, subsequent studies explored how modifying the resorufin scaffold impacted its antimycobacterial activity. monash.eduotago.ac.nz This exploration led to the discovery of novel analogues with a different mechanism of action, highlighting the importance of systematic structural modification. uq.edu.aunih.gov For example, the removal or replacement of the nitro group, which is essential for the prodrug activation of the initial hit compound, led to new molecules that retained activity, suggesting they work through an alternative, as-yet-unknown pathway. uq.edu.aumonash.edu Such findings are crucial as they may provide a route to overcoming drug resistance associated with the initial activation mechanism. uq.edu.aunih.govmonash.eduotago.ac.nz
| Scaffold | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Resorufin Analogues | Removal/replacement of the nitro group | Loss of dependence on Ddn bioactivation pathway but retention of antimycobacterial activity. | uq.edu.aunih.govmonash.edu |
| Resorufin Analogues | Alterations to the substituent pattern on the resorufin core | Discovery of analogues with an alternative, unknown mechanism of action. | uq.edu.aumonash.eduotago.ac.nz |
Rational Drug Design Approaches Utilizing the Bromomethyl Functionality
The bromomethyl group is a key feature of this compound that makes it a valuable tool in rational drug design. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows medicinal chemists to covalently link the methoxybenzoate scaffold to a wide array of other molecular fragments containing nucleophilic groups such as amines, thiols, and alcohols.
This "building block" approach is fundamental to structure-activity relationship (SAR) studies. By systematically reacting this compound with different nucleophiles, a library of derivatives can be synthesized and screened for biological activity. This process allows for the exploration of the chemical space around a particular pharmacophore and the identification of substituents that enhance potency, selectivity, and pharmacokinetic properties. The ability to easily introduce the methoxy-substituted phenyl ring into various molecular architectures makes this compound a versatile starting point for the development of new therapeutic agents. rsc.org
Integration of Spirocyclic Scaffolds in Drug Design and Physicochemical Property Modulation
Spirocyclic scaffolds, which contain two rings connected by a single common atom, have gained significant attention in modern drug discovery. rsc.org The incorporation of these rigid, three-dimensional structures can lead to improved potency and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability. researchgate.net For instance, spirocyclic moieties have been successfully integrated into the design of SHP2 inhibitors. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis
Detailed studies on the HPLC-MS analysis of Methyl 3-(bromomethyl)-4-methoxybenzoate, including specific mobile phases, column chemistries, and mass spectrometry parameters, are not described in the available literature.
There are no published UPLC methods specifically developed for the rapid analysis of this compound. Such a method would typically involve scouting for appropriate columns and mobile phase compositions to achieve optimal resolution and peak shape, but this research has not been publicly documented for this compound.
While chemical derivatization is a known strategy to improve the ionization efficiency and detection sensitivity of certain molecules, there is no specific research detailing the application of this technique to this compound for enhanced MS detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Final Products
Although NMR spectroscopy is a fundamental tool for structural elucidation in organic chemistry, detailed NMR spectral data and assignments for this compound and its potential synthetic intermediates are not available in comprehensive research articles. While suppliers may possess internal data, it is not part of the public scientific record.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
The use of chromatographic techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for monitoring reactions that produce or consume this compound, or for assessing its purity, has not been the subject of dedicated published studies.
Impurity Profiling and Control in Pharmaceutical Research
Given that this compound can act as a building block in the synthesis of more complex molecules, understanding its impurity profile is crucial. However, research detailing the common process-related impurities and degradation products of this specific compound, along with control strategies, is not available.
Computational and Theoretical Investigations of Methyl 3 Bromomethyl 4 Methoxybenzoate Molecular Behavior
Quantum Chemical Calculations for Reaction Pathway Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the most likely pathways for chemical reactions. These calculations can determine the energies of reactants, products, and transition states, allowing for the mapping of the potential energy surface of a reaction.
For Methyl 3-(bromomethyl)-4-methoxybenzoate, such calculations could theoretically be used to investigate:
Nucleophilic Substitution Reactions: The bromomethyl group is a key reactive site. Quantum chemical calculations could model the reaction pathway of this compound with various nucleophiles, predicting the activation energies and reaction thermodynamics. This would help in understanding its reactivity in synthetic applications.
Radical Reactions: The benzylic position of the bromomethyl group can also undergo radical reactions. Computational studies could elucidate the mechanism of radical formation and subsequent reactions, which is relevant to its synthesis via benzylic bromination of a precursor.
Decomposition Pathways: These calculations could also predict potential decomposition pathways under different conditions (e.g., thermal or photochemical), identifying the most likely degradation products.
Without specific studies on this compound, it is not possible to provide a data table of calculated reaction energies or to detail specific predicted pathways.
Molecular Dynamics Simulations of Ligand-Receptor Binding Interactions
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand (like this compound or a derivative) interacts with a biological target, such as a protein receptor.
A hypothetical MD simulation study of a derivative of this compound binding to a receptor could involve:
Docking: Initially, the compound would be computationally "docked" into the binding site of the target protein to predict its preferred binding orientation.
Simulation: The ligand-protein complex would then be placed in a simulated physiological environment (water, ions) and the system's evolution would be simulated over nanoseconds or even microseconds.
Analysis: The simulation trajectory would be analyzed to understand the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes in both the ligand and the protein upon binding.
As there are no published MD simulation studies involving this compound, no data on its binding interactions with any specific receptor can be presented.
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of this compound are dictated by its electronic and steric properties. Computational methods can be used to predict these profiles.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict where a molecule is likely to react. For this compound, the LUMO is expected to be localized on the bromomethyl group, indicating its susceptibility to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps show the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An ESP map would likely show an electrophilic region around the carbon of the bromomethyl group.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govwikipedia.org While no specific QSAR models for the reactivity of this compound have been found, such models could be developed for a series of related benzaldehyde derivatives to predict their reactivity based on various molecular descriptors. nih.gov
A data table of predicted reactivity descriptors (e.g., HOMO-LUMO gap, partial atomic charges) cannot be provided without specific computational studies.
Structure-Based Drug Design Utilizing Computational Tools
Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design and optimize potential drug candidates. This compound could serve as a starting point or a fragment in an SBDD campaign.
The process would typically involve:
Target Identification: Identifying a protein target involved in a disease process.
Binding Site Analysis: Characterizing the size, shape, and chemical nature of the target's binding site.
Fragment-Based or de novo Design: Using the structure of this compound as a scaffold, computational tools could be used to design new molecules with improved binding affinity and selectivity for the target. This could involve modifying the substituents on the benzene (B151609) ring or replacing the bromomethyl group with other functional groups that can form favorable interactions with the protein.
Virtual Screening and Docking: Screening a virtual library of compounds derived from the initial scaffold against the target protein to prioritize candidates for synthesis and biological testing.
There is no publicly available research demonstrating the use of this compound in any SBDD projects.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The current synthesis of methyl 4-(bromomethyl)-3-methoxybenzoate often involves the bromination of methyl 3-methoxybenzoate using reagents like N-bromosuccinimide (NBS). A common method utilizes NBS in the presence of a radical initiator such as benzoyl peroxide, typically carried out in a solvent like carbon tetrachloride under reflux conditions. Another approach involves the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with either bromine or N-bromosuccinimide. google.com While effective, these methods can present environmental and safety concerns.
Future research is increasingly focused on developing greener and more sustainable synthetic routes. This includes the use of less hazardous solvents, alternative brominating agents, and more energy-efficient reaction conditions, such as those facilitated by microwave-assisted synthesis or flow chemistry. jddhs.com The principles of green chemistry, which emphasize waste reduction and the use of renewable resources, are guiding the development of new synthetic strategies. jddhs.com For instance, research into lignin-based benzoic acid derivatives as a renewable feedstock for producing active pharmaceutical ingredients (APIs) highlights a shift towards more sustainable chemical production. rsc.org The oxidative depolymerization of lignin (B12514952) can yield benzoic acids, offering a potential green pathway for obtaining precursors to compounds like methyl 3-(bromomethyl)-4-methoxybenzoate. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The reactivity of this compound is largely centered around the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of various organic molecules. For example, it can react with amines, thiols, and alkoxides to form corresponding derivatives.
Future explorations into its reactivity could uncover novel transformations. For instance, its participation in various cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility. The development of new catalytic systems could enable previously inaccessible transformations, opening up new avenues for molecular design. Research into the reactivity of related α-sulfinyl benzoates, which can act as precursors to lithium and magnesium carbenoids for stereoselective homologation of boronic esters, provides a glimpse into the potential for discovering new reaction pathways for benzoate (B1203000) derivatives. acs.org
Expansion into New Therapeutic Areas and Biological Targets
Benzoate derivatives have a long history of use as food preservatives and have been investigated for various therapeutic applications. researchgate.net Sodium benzoate, for example, has been studied for its potential in treating urea (B33335) cycle disorders, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net The structural motif of this compound serves as a scaffold for the synthesis of new biologically active compounds.
Emerging research is focused on expanding the therapeutic applications of benzoate derivatives into new areas. For instance, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been investigated as dual-target inhibitors of tubulin and STAT3 for their potential antitumor effects. nih.gov Furthermore, eugenyl benzoate derivatives have been synthesized and evaluated as BCL-2 inhibitors in colorectal cancer. nih.gov The synthesis of gefitinib, an anticancer drug, from methyl 3-hydroxy-4-methoxybenzoate demonstrates the potential of related benzoate precursors in medicinal chemistry. mdpi.comnih.gov The ability to functionalize the benzoate scaffold allows for the targeted design of molecules that can interact with specific biological targets, including enzymes and receptors. Caffeine sodium benzoate has also been shown to have a sunscreen effect and the ability to inhibit UVB-induced skin carcinogenesis. nih.gov
Development of Advanced Materials and Functional Molecules Incorporating the Benzoate Scaffold
The benzoate scaffold is a versatile platform for the development of advanced materials and functional molecules. The ability to introduce various functional groups onto the benzoate ring allows for the tuning of its physical and chemical properties. This makes it a promising candidate for applications in materials science, including the creation of polymers, liquid crystals, and other functional materials. wikipedia.org
Future research in this area will likely focus on designing and synthesizing novel materials with specific properties. For example, incorporating the benzoate scaffold into polymers could lead to materials with enhanced thermal stability, mechanical strength, or optical properties. The porous structure and high surface area of scaffold materials make them suitable for applications in biomedical sensing and tissue engineering. nih.govnih.gov The development of bioresorbable scaffolds is another area of active research, with new magnesium alloys being explored for improved durability and biocompatibility. youtube.com The synthesis of carboranyl-containing β-arylaliphatic acids for potential use in boron neutron capture therapy (BNCT) highlights the application of benzoate-related structures in advanced therapeutic materials. mdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new compounds with desired properties. researchgate.net These techniques allow for the synthesis and testing of large libraries of compounds, significantly accelerating the drug discovery and materials development process. nih.govkoreascience.kr
The integration of this compound into HTS and combinatorial chemistry workflows holds significant promise. Its reactive nature makes it an ideal building block for the creation of diverse compound libraries. researchgate.net By systematically reacting it with a variety of nucleophiles and other reagents, vast libraries of benzoate derivatives can be generated. These libraries can then be screened for biological activity or desirable material properties. thermofisher.comthermofisher.com The use of solid-phase synthesis, where molecules are built up on resin beads, is a key strategy in combinatorial chemistry that allows for the efficient production and purification of compound libraries. acs.org The screening of small-molecule libraries has already proven effective in identifying new antibacterial agents against multidrug-resistant bacteria. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 3-(bromomethyl)-4-methoxybenzoate?
- Methodological Answer : The compound is typically synthesized via alkylation or halogenation reactions. For example, methyl 3-methoxy-4-hydroxybenzoate can react with brominated alkylating agents (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., DMF) at 70–80°C for 4–6 hours . Purification often involves recrystallization or column chromatography. Key parameters include stoichiometric ratios of reagents and reaction temperature control to minimize side products like dehalogenation or over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for identifying the bromomethyl (–CHBr) and methoxy (–OCH) groups. The bromomethyl proton signal typically appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons resonate between δ 6.8–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 273.0) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and C–Br (550–650 cm) validate functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Waste Disposal : Collect bromide-containing waste separately and neutralize with sodium thiosulfate before disposal. Consult institutional guidelines for hazardous organic waste .
- Emergency Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the substitution pattern on the aromatic ring influence the reactivity of the bromomethyl group in nucleophilic substitutions?
- Methodological Answer : The electron-donating methoxy group at the para-position activates the aromatic ring, directing electrophilic attacks to the meta-position. However, steric hindrance from the methoxy and ester groups can slow substitution kinetics. Comparative studies with analogs (e.g., Methyl 4-(bromomethyl)benzoate) show that meta-substitution reduces reactivity by ~30% compared to para-substituted derivatives due to steric and electronic effects . Kinetic studies using SN2 reactions with sodium azide or thiols under controlled pH (7–9) are recommended to quantify reactivity .
Q. How can researchers resolve contradictions in reported yields for bromide substitution reactions involving this compound?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or moisture levels. For example:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/DCM) to improve yields from 60% to 85% .
- Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the bromomethyl group.
- Statistical Analysis : Design of Experiments (DoE) models can identify critical factors (e.g., temperature, reagent purity) and interactions affecting yield .
Q. What strategies mitigate unintended bromide release during synthetic or degradation studies?
- Methodological Answer :
- Reaction Quenching : Add sodium thiosulfate post-reaction to reduce Br release.
- Analytical Monitoring : Use ion chromatography (IC) or potentiometric titration to quantify bromide levels in reaction mixtures .
- Green Chemistry Approaches : Replace brominated reagents with less hazardous alternatives (e.g., iodides) where feasible, though reactivity trade-offs must be assessed .
Data Contradiction Analysis
Q. Why do some studies report instability of this compound under acidic conditions, while others do not?
- Methodological Answer : Stability varies with acid strength and solvent. In aqueous HCl (pH < 2), the ester group hydrolyzes to carboxylic acid, releasing methanol and HBr. However, in non-polar solvents (e.g., toluene) with weak acids (e.g., acetic acid), degradation is negligible. Accelerated stability studies (40°C/75% RH for 6 weeks) combined with HPLC purity analysis are recommended to validate storage conditions .
Experimental Design Considerations
Q. How to design a kinetic study for bromide substitution reactions using this compound?
- Methodological Answer :
- Reaction Setup : Use excess nucleophile (e.g., NaN) in DMF at 25–50°C. Monitor progress via aliquots analyzed by GC-MS or H NMR.
- Rate Constant Calculation : Apply pseudo-first-order kinetics. Plot ln([reactant]) vs. time to determine .
- Control Experiments : Test under inert (N) and humid atmospheres to assess moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
